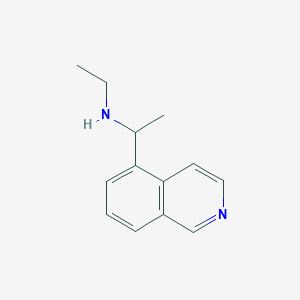

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Description

The study of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is situated at the intersection of heterocyclic chemistry and medicinal research. The isoquinoline (B145761) core is a well-established "privileged scaffold" in drug discovery, while the ethanamine group is a common feature in many biologically active compounds. The unique combination of these two components in this compound presents a compelling case for dedicated scientific inquiry.

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.govrsc.org Its rigid structure provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets. nbinno.com Isoquinoline derivatives are found in a wide array of natural products, particularly alkaloids, and have been successfully incorporated into numerous synthetic drugs. benthamdirect.com The therapeutic applications of isoquinoline-containing compounds are vast, spanning anticancer, antimicrobial, and neuroprotective agents. nbinno.comnih.gov The continued interest in this scaffold is driven by its proven track record in yielding clinically successful drugs and the ongoing potential for the discovery of novel biological activities through the exploration of new substitution patterns. benthamdirect.com

The ethanamine moiety, a short ethyl chain terminating in an amine group, is a fundamental building block in medicinal chemistry. The amine group is often a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological receptors. drugdiscoverytrends.comnumberanalytics.com Its basic nature allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. nih.gov The ethyl linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally for binding. This moiety is present in a wide range of pharmaceuticals, contributing to their desired pharmacological profiles. mdpi.com

The rationale for investigating this compound stems from the synergistic potential of its isoquinoline core and ethanamine side chain. The isoquinoline portion offers a versatile platform for interaction with various biological targets, while the N-ethyl ethanamine group can modulate potency, selectivity, and pharmacokinetic properties. The specific attachment of the ethanamine at the 5-position of the isoquinoline ring is a less explored substitution pattern compared to the more commonly studied 1- and 2-positions, suggesting that analogs of this compound may exhibit novel pharmacological activities. semanticscholar.org The exploration of such analogs could lead to the identification of new lead compounds for drug discovery programs.

The current research landscape for this compound is characterized by a notable lack of specific studies on the compound itself. While extensive research exists on the broader families of isoquinolines and ethanamines, this particular combination remains largely unexplored. A significant research gap exists in the synthesis, characterization, and biological evaluation of this compound. There is a clear need for systematic studies to determine its physicochemical properties, pharmacological activity, and potential therapeutic applications. The absence of this compound in the mainstream scientific literature presents an opportunity for original research that could contribute valuable knowledge to the field of medicinal chemistry.

The primary objective of academic inquiry into this compound should be to fill the existing knowledge gap. This would involve the development of efficient synthetic routes to the compound and its analogs. A comprehensive investigation of its chemical and physical properties would be necessary, followed by a broad screening for biological activity across a range of relevant assays. The scope of such an inquiry would also include structure-activity relationship (SAR) studies to understand how modifications to the isoquinoline core and the ethanamine side chain affect its biological profile. Ultimately, the goal would be to assess the potential of this compound as a lead for the development of new therapeutic agents.

Data Tables

Table 1: General Properties of the Isoquinoline Scaffold

| Property | Description |

| Molecular Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid or solid |

| Melting Point | 26-28 °C |

| Boiling Point | 242 °C |

| Key Structural Feature | Fused benzene (B151609) and pyridine (B92270) rings |

Table 2: General Properties of the Ethanamine Moiety

| Property | Description |

| Molecular Formula | C₂H₇N |

| Molar Mass | 45.08 g/mol |

| Appearance | Colorless gas or liquid |

| Boiling Point | 16.6 °C |

| Key Functional Group | Primary amine (-NH₂) |

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-ethyl-1-isoquinolin-5-ylethanamine |

InChI |

InChI=1S/C13H16N2/c1-3-15-10(2)12-6-4-5-11-9-14-8-7-13(11)12/h4-10,15H,3H2,1-2H3 |

InChI Key |

LJCBPMKDEXMVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 1 Isoquinolin 5 Yl Ethan 1 Amine and Derivatives

Retrosynthetic Analysis of the n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting multiple synthetic pathways. The primary disconnections involve the C-N bond of the ethylamine (B1201723) moiety and the bonds forming the isoquinoline (B145761) ring system.

Disconnection 1: C-N Bond of the Ethanamine Moiety

The most straightforward disconnection is at the C-N bond of the ethylamine group. This leads back to a key intermediate, 1-(isoquinolin-5-yl)ethanone (B2723675), and ethylamine. This approach simplifies the synthesis into two main stages: the construction of the substituted isoquinoline ketone and the subsequent formation of the chiral amine.

Disconnection 2: Isoquinoline Ring Formation

Alternatively, the isoquinoline ring itself can be disconnected. Two classical approaches for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Approach: This disconnection leads to a β-(meta-substituted-phenyl)ethylamide. The meta-substitution on the phenethylamine (B48288) precursor is crucial for achieving the desired 5-substituted isoquinoline ring.

Pictet-Spengler Approach: This route disconnects the isoquinoline to a β-(meta-substituted-phenyl)ethylamine and an aldehyde. Again, the starting phenethylamine must possess the correct substitution pattern to yield the 5-substituted product.

These retrosynthetic pathways provide a strategic roadmap for the synthesis of the target molecule, allowing for flexibility in the choice of starting materials and reaction conditions.

Established Approaches for Isoquinoline and Ethanamine Synthesis

The synthesis of the two key fragments of the target molecule, the isoquinoline ring and the ethanamine side chain, can be accomplished using well-established and versatile chemical reactions.

The construction of the isoquinoline core is a critical step in the synthesis. The Bischler-Napieralski and Pictet-Spengler reactions are powerful tools for this transformation, though their application to the synthesis of 5-substituted isoquinolines requires careful selection of starting materials. wikipedia.orgwikipedia.org

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org To synthesize a 5-substituted isoquinoline, the starting material would need to be a β-(meta-substituted-phenyl)ethylamide. The cyclization would then occur at the position para to the activating group on the benzene (B151609) ring, leading to the desired substitution pattern. The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the isoquinoline. researchgate.netnih.gov

The Pictet-Spengler reaction is another fundamental method for isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. ebrary.netnumberanalytics.com For the synthesis of a 5-substituted isoquinoline, a meta-substituted phenethylamine is required. The reaction conditions, particularly the choice of acid catalyst, can influence the regioselectivity of the cyclization. ebrary.net

| Reaction | Key Precursor | Reagents | Intermediate/Product |

| Bischler-Napieralski | β-(meta-substituted-phenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-(meta-substituted-phenyl)ethylamine | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |

Once the 1-(isoquinolin-5-yl)ethanone precursor is obtained, the ethanamine moiety can be introduced via reductive amination. This is a versatile and widely used method for the formation of amines from carbonyl compounds. libretexts.orgcommonorganicchemistry.com The reaction proceeds in two steps: the formation of an imine intermediate from the ketone and an amine, followed by the reduction of the imine to the corresponding amine.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) . organic-chemistry.orgmdma.chnih.gov This reagent is mild and selective for the reduction of imines in the presence of ketones, allowing for a one-pot reaction. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid to facilitate imine formation. organic-chemistry.orgmdma.ch

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |

| 1-(isoquinolin-5-yl)ethanone | Ethylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | This compound |

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the α-carbon of the ethylamine side chain necessitates a stereoselective approach to obtain enantiomerically pure this compound. Several strategies can be employed, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of a racemic mixture.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. rsc.orgwikipedia.org In the context of synthesizing the target molecule, a chiral auxiliary could be attached to the nitrogen of the precursor amine or used to form a chiral imine derivative. For example, enantiopure 1-phenylethylamine (B125046) or its derivatives can be used as chiral auxiliaries to direct the diastereoselective reduction of an imine formed with 1-(isoquinolin-5-yl)ethanone. mdpi.com Similarly, sulfinamides can serve as effective chiral auxiliaries in the asymmetric synthesis of amines. acs.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Asymmetric transfer hydrogenation of the imine derived from 1-(isoquinolin-5-yl)ethanone and ethylamine is a promising strategy. nih.gov Chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, can effectively catalyze the reduction of the C=N bond with high enantioselectivity. researchgate.net The choice of catalyst, hydrogen source (e.g., isopropanol, formic acid), and reaction conditions are crucial for achieving high enantiomeric excess (ee). mdpi.com

| Method | Key Feature | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Use of (R)- or (S)-1-phenylethylamine |

| Asymmetric Catalysis | Use of a chiral catalyst | Asymmetric transfer hydrogenation with a Ru-catalyst |

If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives. ulisboa.ptpbworks.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. gavinpublishers.comorganic-chemistry.org Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. organic-chemistry.org This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. nih.govmdpi.com The acylated and unreacted amines can then be separated. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. organic-chemistry.org

| Resolution Method | Principle | Key Reagent/Component |

| Classical Resolution | Formation and separation of diastereomeric salts | Chiral acid (e.g., Tartaric acid) |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic acylation | Lipase and an acyl donor |

Synthesis of Structural Analogs and Isosteres of this compound

The synthesis of structural analogs and isosteres of this compound is a key area of research aimed at exploring structure-activity relationships. This involves systematic modifications at the ethanamine side chain, functionalization of the isoquinoline core, and the exploration of bioisosteric replacements to enhance desired properties.

Diversification at the Ethanamine Side Chain

The ethanamine side chain presents multiple opportunities for structural diversification. Modifications can be introduced at the nitrogen atom, the ethyl group, and the carbon atom attached to the isoquinoline ring.

A primary strategy for creating diversity is through the reductive amination of a ketone precursor, 1-(isoquinolin-5-yl)ethan-1-one. This versatile reaction allows for the introduction of a wide array of primary and secondary amines, leading to a library of N-substituted analogs. The general scheme involves reacting the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 1: Examples of Side Chain Diversification via Reductive Amination

| Amine Reactant | Resulting N-Substituent |

|---|---|

| Methylamine | -NH(CH₃) |

| Dimethylamine | -N(CH₃)₂ |

| Cyclopropylamine | -NH(c-C₃H₅) |

Further modifications can target the carbon backbone of the side chain. For instance, analogs with longer or branched alkyl chains can be synthesized by starting with the appropriate isoquinolin-5-yl alkyl ketone. Fluorination of the side chain, a common strategy to alter metabolic stability and electronic properties, can be achieved by using fluorinated building blocks.

Functionalization and Modification of the Isoquinoline Ring System

The isoquinoline ring is a versatile scaffold that can be functionalized at various positions to modulate the compound's physicochemical properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct introduction of functional groups at specific positions, which can be challenging with classical electrophilic substitution reactions. organic-chemistry.orgacs.orgresearchgate.net

C-H Functionalization: Recent advancements have demonstrated the regioselective functionalization of isoquinolines. researchgate.net For example, palladium-catalyzed reactions can introduce aryl or alkyl groups at positions like C8. researchgate.net Iridium and rhodium catalysts have been employed for regioselective amidation and iodination at the C8 position of quinoline (B57606) N-oxides, a strategy that could be adapted for isoquinolines. researchgate.net The C4 position of the isoquinoline ring can also be targeted for substitution. nih.govnih.gov Commercially available 4-bromoisoquinoline (B23445) serves as a versatile starting material for introducing various side chains via Heck reactions. nih.gov

Synthesis from Substituted Precursors: A complementary approach involves constructing the isoquinoline ring from already functionalized precursors. This allows for the introduction of a wide range of substituents on the benzene portion of the bicyclic system. Methods like the Bischler-Napieralski or Pictet-Spengler reactions can be initiated with substituted phenethylamines to yield isoquinolines with desired functional groups such as methoxy (B1213986), halogen, or nitro groups. numberanalytics.comnumberanalytics.comdocumentsdelivered.com These groups can then be further manipulated. For example, a methoxy group can be demethylated to a hydroxyl group, or a nitro group can be reduced to an amine, which can then be derivatized. mdpi.com

Table 2: Selected Methods for Isoquinoline Ring Functionalization

| Reaction Type | Position(s) Targeted | Reagents/Catalysts | Reference |

|---|---|---|---|

| C-H Arylation | C8 | Pd Catalyst | researchgate.net |

| C-H Amidation | C8 | Ir Catalyst | researchgate.net |

| Heck Reaction | C4 (from 4-bromo precursor) | Pd Catalyst, Acrylate ester | nih.gov |

| Bischler-Napieralski | Various (on benzene ring) | Substituted Phenethylamides | numberanalytics.com |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties, is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. nih.govnih.govdrughunter.com

Isoquinoline Ring Bioisosteres: The isoquinoline nucleus can be replaced by other bicyclic or monocyclic heteroaromatic systems. A common bioisostere for isoquinoline is its isomer, quinoline. Other potential replacements include naphthalene (B1677914), benzofuran, indole, or even simpler scaffolds like substituted pyridine (B92270) or pyrazole (B372694) rings. namiki-s.co.jp A notable example in a related context is the bioisosteric replacement of the naphthalene ring in agomelatine (B1665654) with isoquinoline and tetrahydroisoquinoline moieties, which resulted in potent melatonin (B1676174) receptor ligands. nih.gov This highlights the viability of such scaffold-hopping strategies.

Ethanamine Side Chain Bioisosteres: The ethanamine side chain can also be subject to bioisosteric replacement. The ethyl group could be substituted with a cyclopropyl (B3062369) ring to introduce conformational rigidity. The amine functional group itself can be replaced by other hydrogen-bond donors and acceptors. For example, replacing the secondary amine with an amide, sulfonamide, or a 1,2,3-triazole could significantly alter the compound's properties, including metabolic stability and hydrogen bonding capacity. nih.govresearchgate.net The replacement of an amide bond with a 1,2,3-triazole has been shown to be an effective strategy in developing analogs of local anesthetics with improved metabolic stability. researchgate.net

Table 3: Potential Bioisosteric Replacements

| Original Fragment | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Isoquinoline Ring | Quinoline, Naphthalene, Indole, Pyridine | Modify core scaffold, electronics, and solubility. namiki-s.co.jpnih.gov |

| Ethyl Group | Cyclopropyl, Trifluoroethyl | Introduce conformational constraint; alter metabolism. nih.gov |

Process Chemistry Considerations for Scalable Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a molecule like this compound, developing a scalable process involves optimizing the synthetic route and reaction conditions.

A key consideration is the choice of the core isoquinoline synthesis. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often require harsh conditions (e.g., strong acids, high temperatures) and may have limited substrate scope, making them less ideal for large-scale production. researchgate.netnumberanalytics.comnumberanalytics.com Modern synthetic methodologies, particularly those employing transition metal catalysis, often proceed under milder conditions with higher efficiency and selectivity, making them more attractive for process chemistry. acs.orgnumberanalytics.com For example, Rh(III)-catalyzed C–H annulation strategies provide a scalable route to structurally diverse isoquinolines, circumventing the need for high temperatures and external oxidants. acs.org

Key aspects for a scalable synthesis include:

Cost of Goods: Starting materials should be inexpensive and readily available from commercial suppliers. Reagent selection should favor cheaper, less hazardous options.

Process Safety: Potentially explosive (e.g., azides) or highly toxic reagents should be avoided. Reaction exotherms must be well-characterized and controlled.

Reaction Efficiency: The route should have a minimal number of steps. One-pot or tandem reactions that avoid the isolation and purification of intermediates are highly desirable as they reduce waste and increase throughput. organic-chemistry.orgnih.gov

Purification: The final product and key intermediates should ideally be crystalline solids, allowing for purification by recrystallization rather than costly and solvent-intensive column chromatography.

Environmental Impact: The process should aim to minimize solvent usage and waste generation, adhering to the principles of green chemistry.

For the final step, the formation of the ethylamine side chain, a scalable reductive amination of 1-(isoquinolin-5-yl)ethan-1-one would be preferable. This avoids the use of alkylating agents which can pose safety risks and lead to over-alkylation byproducts. The choice of reducing agent is also critical; inexpensive and safe reagents like sodium borohydride in combination with a catalyst, or catalytic hydrogenation, are generally favored over stoichiometric, more expensive hydride reagents.

Advanced Structural Elucidation and Conformational Analysis of N Ethyl 1 Isoquinolin 5 Yl Ethan 1 Amine

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and spatial arrangement can be derived.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of essential proton and carbon environments, multidimensional techniques are required for unambiguous assignment and conformational analysis.

Two-dimensional NMR (2D-NMR) experiments, such as Correlation Spectroscopy (COSY), would reveal proton-proton coupling networks, establishing the connectivity within the ethyl and ethanamine fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for the complete and unequivocal assignment of all proton and carbon signals in the isoquinoline (B145761) ring system and the ethylamine (B1201723) side chain.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. youtube.com This technique identifies protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. youtube.com For this compound, NOESY would reveal spatial correlations between the protons of the ethyl group and the protons of the isoquinoline core. The observation of such cross-peaks would define the preferred orientation of the ethylamine side chain relative to the aromatic ring system, providing critical data on the molecule's conformational isomers in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key NOESY Correlations for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key NOESY Correlations |

| Isoquinoline H-1 | ~8.5 | ~152 | H-8 |

| Isoquinoline H-3 | ~7.6 | ~143 | H-4 |

| Isoquinoline H-4 | ~8.0 | ~120 | H-3, Methine H |

| Isoquinoline H-6 | ~7.8 | ~130 | H-7, Methine H |

| Isoquinoline H-7 | ~7.5 | ~127 | H-6, H-8 |

| Isoquinoline H-8 | ~8.1 | ~128 | H-1, H-7 |

| Methine CH (ethanamine) | ~4.2 | ~55 | Methyl H (ethanamine), H-4, H-6, Methylene H (ethyl) |

| Methyl CH₃ (ethanamine) | ~1.5 | ~24 | Methine H |

| Methylene CH₂ (ethyl) | ~2.7 | ~45 | Methyl H (ethyl), Methine H |

| Methyl CH₃ (ethyl) | ~1.1 | ~15 | Methylene H |

| Amine NH | ~1.8 (broad) | - | Methine H, Methylene H |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy, HRMS can definitively verify the molecular formula, C₁₃H₁₆N₂.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate the molecular ion (M⁺˙ or [M+H]⁺). Subsequent fragmentation of this ion within the mass spectrometer produces a characteristic pattern that serves as a molecular fingerprint. The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of the most stable fragments.

For this compound, the primary fragmentation is expected to involve the ethylamine side chain. A key fragmentation pathway for amines is the α-cleavage, which for this molecule would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another significant fragmentation would be the loss of the entire ethyl group. Cleavage of the bond between the methine carbon and the isoquinoline ring would generate a prominent fragment corresponding to the isoquinoline cation or a related stable ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

| 200 | [C₁₃H₁₆N₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 185 | [C₁₂H₁₃N₂]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the ethanamine moiety. chemguide.co.uk |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of an ethyl radical (•C₂H₅) from the amine. docbrown.info |

| 156 | [C₁₁H₁₀N]⁺ | Cleavage of the C-N bond in the side chain with loss of ethylamine. |

| 128 | [C₉H₈N]⁺ | Cleavage of the bond between the side chain and the isoquinoline ring (isoquinolinyl cation). |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary and provide a comprehensive vibrational profile.

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, typically in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl and ethanamine groups would be observed just below 3000 cm⁻¹. researchgate.net Vibrations corresponding to C=C and C=N stretching within the aromatic system would produce strong bands in the 1500-1650 cm⁻¹ region. The N-H bending vibration is also expected around 1550-1650 cm⁻¹.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it a powerful tool for analyzing the isoquinoline core.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3400 (medium, sharp) | Weak | Secondary Amine |

| Aromatic C-H Stretch | 3050 - 3150 (medium) | Strong | Isoquinoline Ring |

| Aliphatic C-H Stretch | 2850 - 2980 (strong) | Medium | Ethyl and Ethanamine Groups |

| C=C / C=N Stretch | 1500 - 1650 (strong) | Strong | Isoquinoline Ring |

| N-H Bend | 1550 - 1650 (medium) | Weak | Secondary Amine |

| C-N Stretch | 1180 - 1360 (medium) | Medium | Amine |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 (strong) | Weak | Isoquinoline Ring (Substitution Pattern) |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, revealing exact bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer can determine its absolute configuration.

Determination of Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure reveals how individual molecules pack together in the crystalline lattice. This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. scienceopen.com

In the crystal structure of this compound, it is anticipated that hydrogen bonding would be a dominant interaction. The secondary amine (N-H) group is a hydrogen bond donor, which could interact with the nitrogen atom of the isoquinoline ring (a hydrogen bond acceptor) of an adjacent molecule, potentially forming chains or dimeric motifs. researchgate.net Furthermore, the planar isoquinoline rings could engage in π-π stacking, where the aromatic systems of neighboring molecules align face-to-face or in an offset manner, contributing to the stability of the crystal lattice.

Structural Analysis of Solvates and Co-crystals

The compound also has the potential to form co-crystals, which are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio. researchgate.net The amine and isoquinoline nitrogen atoms provide sites for hydrogen bonding with suitable co-former molecules (e.g., carboxylic acids), allowing for the systematic design of new solid forms with potentially different physical properties. Crystallographic analysis is the definitive method for confirming the formation of a co-crystal and characterizing its unique hydrogen-bonding network and supramolecular architecture. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (Molecules per cell) | 4 |

| Key Intermolecular Interactions | N-H···N (isoquinoline) Hydrogen Bonds, π-π Stacking |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

The stereochemical assignment of chiral molecules like this compound is crucial for understanding their interactions with other chiral entities. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining the absolute configuration of stereocenters. However, no published CD or ORD spectra for this compound could be located.

In principle, the application of these techniques would involve measuring the differential absorption of left and right circularly polarized light (CD) and the change in optical rotation with wavelength (ORD). The resulting spectra, often complex due to the presence of the isoquinoline chromophore, would be compared with theoretical predictions from quantum chemical calculations to establish the absolute configuration of the chiral center at the first carbon of the ethan-1-amine chain.

Conformational Analysis in Solution and Gas Phase

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for investigating the kinetics of conformational exchange processes in solution. By analyzing changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for rotation around single bonds and for ring inversions. For this compound, DNMR studies could provide valuable insights into the rotational barriers around the C-N bond and the bond connecting the ethylamino group to the isoquinoline ring. Such data would illuminate the flexibility of the side chain and its preferred orientations relative to the planar aromatic system. At present, no such studies have been reported for this compound.

Experimental and Theoretical Studies of Preferred Conformations

The determination of the most stable conformations of a molecule can be achieved through a combination of experimental techniques and theoretical calculations. In the gas phase, high-resolution spectroscopic methods such as microwave spectroscopy could, in principle, be used to determine the precise geometry of the dominant conformer. In solution, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of atoms, which helps in identifying the preferred conformations.

These experimental findings are often complemented by computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations. These theoretical approaches can be used to map the potential energy surface of the molecule, identifying all possible low-energy conformers and predicting their relative stabilities. A comparison between experimental data and theoretical predictions is crucial for validating the computational models and for gaining a deeper understanding of the conformational landscape. Regrettably, there is no available research detailing either experimental or theoretical conformational analyses specifically for this compound.

As of the latest available data, specific computational and theoretical studies focusing solely on this compound are not present in publicly accessible scientific literature. Detailed research findings from quantum chemical calculations and molecular dynamics simulations for this particular compound have not been published.

Therefore, it is not possible to provide a detailed analysis based on the requested outline, which includes:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction:

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Electrostatic Potential Mapping and Charge Distribution

Prediction of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects:

Trajectory Analysis and Conformational Ensemble Generation

Ligand-Protein Interaction Dynamics

While computational studies are a common approach to characterizing novel chemical entities, such research has not yet been disseminated for this compound.

Computational and Theoretical Studies of N Ethyl 1 Isoquinolin 5 Yl Ethan 1 Amine

Docking and Molecular Modeling Studies with Proposed Biological Targets

Molecular docking and modeling are pivotal in predicting the binding orientation and affinity of a small molecule to its macromolecular target. These techniques are instrumental in elucidating the therapeutic potential of novel chemical entities.

Docking studies are crucial for understanding how a ligand, such as n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, fits into the binding site of a protein. This understanding is the first step toward predicting the compound's biological effect. For isoquinoline-based compounds, a common approach involves identifying key residues within the target's active site that are essential for binding. For instance, in studies of related tetrahydroisoquinoline-containing molecules, specific arginine residues have been identified as critical for interaction. mdpi.com The binding mode is often conserved among similar structures, suggesting that the isoquinoline (B145761) core plays a significant role in anchoring the molecule within the binding pocket. mdpi.com

Interactive Table: Key Interacting Residues in Related Isoquinoline Scaffolds

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| mCD44HAbd | Arg45, Arg82, Arg155 | Hydrogen Bonding, Electrostatic |

Following the determination of the binding mode, the next step is to predict the binding affinity, often expressed as binding energy (in kcal/mol). A lower binding energy typically signifies a more stable and potent ligand-protein complex. For example, in studies of other heterocyclic compounds, multitarget docking has revealed binding affinities around -10 kcal/mol for promising candidates, indicating strong inhibitory potential. japsonline.com Such in silico predictions are invaluable for prioritizing compounds for further experimental testing. The prediction of binding affinities helps in the early stages of drug development by filtering out compounds that are less likely to be effective.

Interactive Table: Predicted Binding Affinities of Structurally Similar Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Naphthalenyl Spiroindoline Pyrrolo[2,1-a]isoquinolinone | Anti-tuberculosis Target | Lowest Binding Energy (Specific value not provided) nih.gov |

| ASA-Genistein Hybrids | Polo-like kinase 1 | ~ -10 japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This method is essential for optimizing lead compounds and designing new, more potent analogs.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Machine learning algorithms, such as random forest, gradient boosting decision trees, and multi-layer perceptrons, are then employed to build predictive models. mdpi.com For amine-containing compounds, these models have demonstrated high prediction accuracies, often exceeding 80%. mdpi.com A successful QSAR model can accurately predict the activity of new, untested compounds, thereby accelerating the drug discovery process. researchgate.net

Interactive Table: Performance of Predictive Models for Amine Contaminants

| Model | Prediction Accuracy |

|---|---|

| Random Forest | Not specified |

| Gradient Boosting Decision Tree | 81.0% mdpi.com |

| Extreme Gradient Boosting | 79.3% mdpi.com |

| Multi-layer Perceptron | Not specified |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR studies can help identify these key pharmacophoric features. For instance, analyses of similar heterocyclic structures have revealed that properties such as polarization, dipole moment, and lipophilicity have a significant effect on biological activity. researchgate.net It has been observed that antioxidant activity often increases with decreased lipophilicity and molecular volume. researchgate.net The identification of these key features provides a theoretical basis for the de novo design of new potential therapeutic agents. researchgate.net

Interactive Table: Key Pharmacophoric Features and Their Influence on Activity

| Pharmacophoric Feature | Influence on Antioxidant Activity |

|---|---|

| Decreased Area and Molecular Volume | Increased Activity researchgate.net |

| Decreased Lipophilicity | Increased Activity researchgate.net |

| Decreased Polarization | Increased Activity researchgate.net |

Pre Clinical Biological Activity and Mechanism of Action Studies of N Ethyl 1 Isoquinolin 5 Yl Ethan 1 Amine

In vitro Pharmacological Profiling and Target Identification

The in vitro pharmacological profile of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, a crucial step in early-stage drug discovery, aims to identify its biological targets, understand its mechanism of action, and assess its selectivity. A comprehensive search of scientific literature and public databases did not yield specific studies on the in vitro pharmacological profiling of this compound. Therefore, the following sections describe the general methodologies and the types of data that would be generated from such studies.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand with known affinity for the target receptor. The ability of the test compound, in this case, this compound, to displace the radioligand from the receptor is measured. This displacement is indicative of the compound's binding affinity, which is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

No publicly available data from receptor binding assays or ligand displacement studies for this compound could be identified.

Enzyme Inhibition Kinetics and Mechanistic Characterization

Enzyme inhibition assays are performed to determine if a compound can interfere with an enzyme's activity. These studies are critical for compounds being developed as enzyme inhibitors. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A review of available scientific literature did not reveal any studies on the enzyme inhibition kinetics or mechanistic characterization of this compound.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

There is no publicly available information from cell-based assays regarding pathway modulation or phenotypic screening for this compound.

Establishment of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications affect their biological activity. This iterative process is essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The isoquinoline (B145761) scaffold is a common starting point for the development of various therapeutic agents. wisdomlib.orgnih.gov

Specific SAR studies for a series of analogs based on the this compound scaffold have not been reported in the public domain.

In vivo Efficacy Studies in Relevant Animal Models (Mechanistic Insights)

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and potential therapeutic utility of a drug candidate in a living organism. These studies also provide valuable insights into the compound's mechanism of action in a complex biological system.

Selection and Characterization of Animal Models for Specific Biological Endpoints

The choice of an animal model is dependent on the therapeutic area and the specific biological endpoint being investigated. For instance, in oncology, xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used. nih.govmdpi.com In neuroscience, models of neurodegenerative diseases or psychiatric disorders are employed to assess a compound's effect on behavior and neuropathology.

Pharmacodynamic Biomarker Discovery and Validation

No information regarding the discovery or validation of pharmacodynamic biomarkers for this compound is available in the public scientific literature.

Analysis of Downstream Cellular and Tissue-Level Effects

There are no publicly available studies detailing the downstream cellular or tissue-level effects resulting from treatment with this compound.

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Specific ADME data for this compound has not been published in accessible literature.

Metabolic Stability Profiling in Liver Microsomes and Hepatocytes

No studies on the metabolic stability of this compound in liver microsomes or hepatocytes are publicly available.

Plasma Protein Binding and Partitioning Studies

Information regarding the plasma protein binding characteristics of this compound is not available in the public domain.

Preliminary Pharmacokinetic Profiling in Animal Species

No pharmacokinetic data for this compound in any animal species has been reported in the accessible scientific literature.

Elucidation of Molecular Mechanisms of Action for this compound

The specific molecular target(s) and mechanism(s) of action for this compound have not been disclosed in publicly available research. While various isoquinoline derivatives are known to act on a wide array of biological targets, this information cannot be extrapolated to a specific, uncharacterized compound.

Target Validation and Deconvolution Strategies

Information regarding target validation and deconvolution for this compound is not available in the reviewed literature. While interaction studies are crucial for understanding how a compound interacts with biological targets, no such studies, including molecular docking or in vitro assays, have been published for this specific compound.

Analysis of Intracellular Signaling Cascades

There is no available data from preclinical studies concerning the effects of this compound on intracellular signaling cascades. Research into how this compound might modulate specific signaling pathways has not been publicly documented.

Inducers of Specific Cell Death Pathways (e.g., Apoptosis, Immunogenic Cell Death)

No studies were found that investigated the potential for this compound to induce specific cell death pathways such as apoptosis or immunogenic cell death. While research exists on the pro-apoptotic activities of other isoquinoline derivatives, these findings cannot be directly attributed to this compound. For instance, certain isoquinolinesulfonamides have been shown to prevent apoptosis in neuronal cells. nih.gov However, the distinct structure of this compound means its biological activity is likely to be different. The cytotoxic effects and induction of apoptosis have been noted for various other heterocyclic compounds, but specific data for the subject compound is absent.

Advanced Applications and Future Directions for N Ethyl 1 Isoquinolin 5 Yl Ethan 1 Amine Research

Potential as a Pharmacological Probe for Biological Pathway Dissection

The isoquinoline (B145761) framework is a key component in numerous naturally occurring alkaloids and synthetic molecules with significant biological activity. mdpi.comrsc.org This makes it an excellent starting point for the design of pharmacological probes—small molecules used to study and understand biological pathways at the molecular level.

By modifying the isoquinoline core, chemists can create a library of compounds that can selectively interact with specific enzymes, receptors, or other proteins. These probes can be used to:

Identify and validate new drug targets: By observing the effects of an isoquinoline-based probe on cells or tissues, researchers can identify its molecular target and determine if that target is relevant to a particular disease.

Elucidate the mechanism of action of drugs: Understanding how a drug interacts with its target and the subsequent downstream effects is crucial for drug development. Isoquinoline probes can help to unravel these complex biological processes.

Image biological processes: By attaching a fluorescent tag to an isoquinoline probe, it is possible to visualize the location and activity of its target within living cells, providing valuable insights into cellular function.

Scaffold for Novel Chemical Entity (NCE) Development in Specific Therapeutic Areas

A New Chemical Entity (NCE) is a molecule with a novel structure that has not been previously approved as a drug. ddregpharma.com The isoquinoline skeleton is a prolific source of NCEs due to its structural versatility and wide range of pharmacological properties. nih.gov The development of NCEs is the foundation of pharmaceutical innovation, offering new treatments for diseases. ddregpharma.com

The isoquinoline scaffold has been successfully incorporated into drugs for various therapeutic areas, including:

Oncology: Certain isoquinoline alkaloids, such as berberine, have demonstrated anticancer properties. numberanalytics.com The development of novel isoquinoline-based NCEs is a promising avenue for cancer therapy.

Neurodegenerative Diseases: Compounds containing the isoquinoline motif have shown potential in the treatment of conditions like Parkinson's disease. numberanalytics.com

Infectious Diseases: The antimicrobial properties of some isoquinoline alkaloids make them attractive candidates for the development of new antibiotics and antiviral agents. mdpi.com

The process of developing an NCE from the isoquinoline scaffold involves extensive preclinical and clinical research to evaluate its safety and efficacy. primescholars.com

| Therapeutic Area | Examples of Isoquinoline-Based Compounds/Alkaloids | Reported Biological Activity |

| Oncology | Berberine, Sanguinarine, Chelerythrine | Anticancer, Cytotoxic mdpi.comnumberanalytics.com |

| Neurodegenerative Diseases | Apomorphine | Treatment of Parkinson's disease numberanalytics.com |

| Analgesia | Morphine, Codeine | Analgesic, Antitussive numberanalytics.com |

| Infectious Diseases | Berberine | Antimicrobial numberanalytics.com |

Role in Materials Science or Catalysis (if research indicates)

Beyond pharmacology, isoquinoline derivatives are also finding applications in materials science. Their unique electronic and photophysical properties make them suitable for use in:

Optoelectronics: Isoquinoline-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com

Fluorosensors: The fluorescent properties of some isoquinoline compounds allow them to be used as sensors for detecting specific ions or molecules. nih.gov

Asymmetric Synthesis: Chiral isoquinoline structures can act as ligands in asymmetric catalysis, a technique used to create enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

The future may see the development of isoquinoline-based materials for emerging technologies like flexible electronics and energy harvesting. numberanalytics.com

Emerging Research Avenues and Unexplored Biological or Chemical Potential

The field of isoquinoline research is continuously evolving, with several exciting avenues for future exploration:

Combination Therapies: Investigating the use of isoquinoline-based compounds in combination with other drugs could lead to more effective treatment strategies for complex diseases. numberanalytics.com

Personalized Medicine: The development of isoquinoline derivatives that target specific biomarkers could pave the way for more personalized and targeted therapies. numberanalytics.com

Sustainable Synthesis: A key area of future research is the development of more environmentally friendly and cost-effective methods for synthesizing isoquinoline compounds, potentially using biocatalysts. numberanalytics.com

Agricultural Applications: Some isoquinoline alkaloids have shown growth-promoting effects in agriculture, opening up possibilities for their use in this sector. rsc.org

The vast chemical space of possible isoquinoline derivatives remains largely unexplored, suggesting that many more biological activities and chemical applications are yet to be discovered.

Challenges and Opportunities in Isoquinoline-Based Chemical and Biological Research

Despite the immense potential, research into isoquinoline-based compounds faces several challenges:

Synthesis Complexity: The synthesis of complex isoquinoline alkaloids can be difficult and costly, hindering their widespread development. numberanalytics.com

Structure-Activity Relationship: A deeper understanding of how the structure of an isoquinoline compound relates to its biological activity is needed to design more potent and selective molecules. numberanalytics.com

Toxicity and Environmental Impact: Further research is required to fully understand the potential toxicity and environmental effects of some isoquinoline-based materials. numberanalytics.com

These challenges also present opportunities for innovation. Overcoming the synthetic hurdles and gaining a better understanding of the biological properties of isoquinolines will undoubtedly lead to the discovery of new drugs and materials with significant societal benefits.

Q & A

Q. What are the optimal synthetic routes for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of isoquinoline derivatives like n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine often involves condensation reactions. Key steps include:

- Solvent Selection : Apolar solvents (e.g., toluene, 1,4-dioxane) yield higher product purity compared to polar solvents (e.g., tetrahydrofuran, acetic acid) due to reduced side reactions .

- Base Optimization : Sodium acetate in apolar solvents enhances reaction efficiency, achieving yields >70%, while base-free conditions result in no product formation .

- Temperature Control : Reactions performed at 80°C with continuous stirring for 24 hours improve reaction kinetics .

Q. Table 1: Synthetic Conditions and Yields

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | Sodium acetate | 80 | 75 |

| 1,4-Dioxane | Sodium acetate | 80 | 72 |

| Tetrahydrofuran | Sodium ethoxide | 80 | 35 |

| Acetic acid | Pyridine | 80 | 28 |

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and substituent positions (e.g., ethyl and isoquinoline moieties) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- UV-Vis Spectroscopy : λmax values (e.g., ~255 nm) indicate π→π* transitions in aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for isoquinoline-ethylamine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, base strength, and purification methods. For example:

- Solvent Polarity : Apolar solvents reduce byproduct formation, as shown in (75% yield in toluene vs. 28% in acetic acid) .

- Base Selection : Weak bases like sodium acetate minimize side reactions compared to stronger bases (e.g., sodium ethoxide) .

- Chromatographic Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity .

Q. What strategies enhance the biological activity of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine through structural modifications?

- Methodological Answer :

- Isoquinoline Ring Substitutions : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 3-position improves binding to enzyme active sites .

- Ethylamine Chain Modifications : Replacing the ethyl group with cyclopropylmethyl enhances metabolic stability and receptor affinity .

- Targeted Assays : Use fluorescence polarization assays to measure binding affinity (Kd) to kinases or GPCRs .

Q. Table 2: Structural Modifications and Biological Activity

| Modification | Target | Biological Effect |

|---|---|---|

| 3-Nitro substitution | Kinase X | IC50 = 0.8 μM |

| Cyclopropylmethyl chain | GPCR Y | EC50 = 1.2 μM |

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Chiral centers in the ethylamine moiety dictate enantioselective binding. For example:

- (R)-Enantiomer : Binds selectively to serotonin receptors (5-HT2A) with 10-fold higher affinity than the (S)-form .

- Resolution Methods : Chiral HPLC with amylose-based columns separates enantiomers for pharmacological testing .

Data Contradiction Analysis

Q. Why do some studies report low thermal stability for this compound derivatives?

- Methodological Answer : Thermal degradation correlates with solvent residues and hygroscopicity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.